N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15188939
InChI: InChI=1S/C24H28N2O4S/c1-17-11-8-9-14-21(17)24(27)25-23-22(31(28,29)20-12-6-5-7-13-20)18(2)19(3)26(23)15-10-16-30-4/h5-9,11-14H,10,15-16H2,1-4H3,(H,25,27)
SMILES:
Molecular Formula: C24H28N2O4S
Molecular Weight: 440.6 g/mol

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide

CAS No.:

Cat. No.: VC15188939

Molecular Formula: C24H28N2O4S

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide -

Specification

Molecular Formula C24H28N2O4S
Molecular Weight 440.6 g/mol
IUPAC Name N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-methylbenzamide
Standard InChI InChI=1S/C24H28N2O4S/c1-17-11-8-9-14-21(17)24(27)25-23-22(31(28,29)20-12-6-5-7-13-20)18(2)19(3)26(23)15-10-16-30-4/h5-9,11-14H,10,15-16H2,1-4H3,(H,25,27)
Standard InChI Key ZVBBRYMPBZPOTB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Introduction

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound featuring a pyrrole ring structure. This compound is characterized by its unique combination of functional groups, including a methoxypropyl group, dimethyl groups, and a phenylsulfonyl moiety. These structural elements contribute to its distinctive chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multi-step organic reactions. Key reagents may include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reagents and conditions used during these reactions.

Biological Activity and Potential Applications

Research indicates that this compound exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. Ongoing studies aim to elucidate its full pharmacological profile and therapeutic potential.

Related Compounds

Several compounds share structural similarities with N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide. Notable examples include:

Compound NameMolecular FormulaKey Features
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamideC21H30N2O4SContains a methoxyethyl group instead of methoxypropyl
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amideC19H26N2O4SLacks the benzamide moiety
N-[1-(3-methoxypropyl)-4,5-dimethylpyrrolidin-2-amine]C18H26N2OContains a pyrrolidine ring instead of pyrrole

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